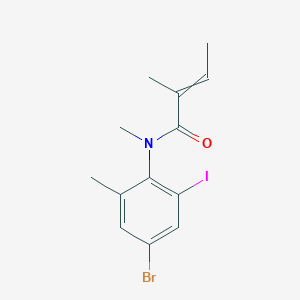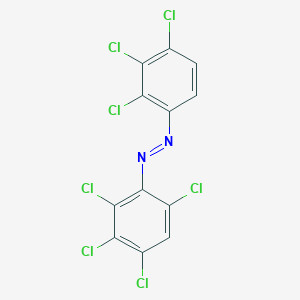
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two aromatic rings substituted with multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene typically involves the reaction of appropriate chlorinated aniline derivatives with nitrosating agents. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated quinones, while reduction could produce chlorinated anilines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological macromolecules, such as proteins and DNA. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene
- (E)-1-(2,3,5,6-Tetrachlorophenyl)-2-(2,3,5,6-tetrachlorophenyl)diazene
Uniqueness
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is unique due to its specific pattern of chlorine substitution, which can influence its reactivity and interactions with other molecules. This unique substitution pattern may result in distinct chemical and biological properties compared to other diazenes.
Properties
CAS No. |
923027-09-2 |
|---|---|
Molecular Formula |
C12H3Cl7N2 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(2,3,4,6-tetrachlorophenyl)-(2,3,4-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H3Cl7N2/c13-4-1-2-7(10(18)8(4)16)20-21-12-6(15)3-5(14)9(17)11(12)19/h1-3H |
InChI Key |
HWYWCFBHPORIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


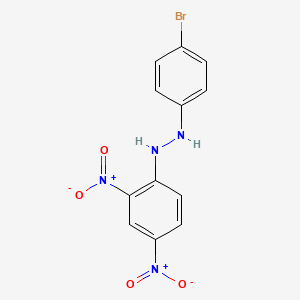
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
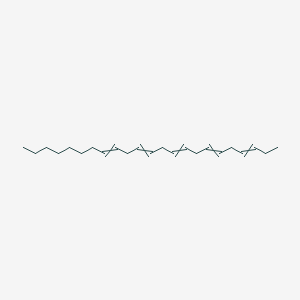
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
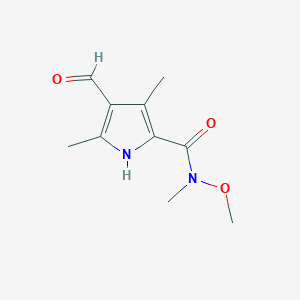

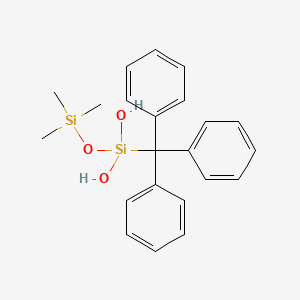
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
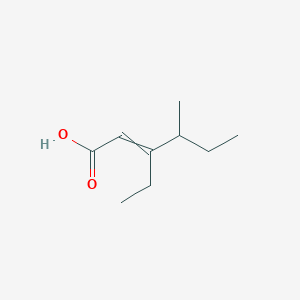

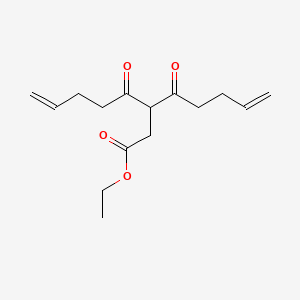
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
